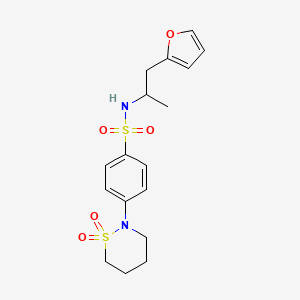

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 1,2-thiazinane-1,1-dioxide ring and an N-(1-(furan-2-yl)propan-2-yl) substituent. The thiazinane dioxide core is associated with stability and bioactivity in related compounds, such as sulthiame (4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide), an antiepileptic drug .

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S2/c1-14(13-16-5-4-11-24-16)18-26(22,23)17-8-6-15(7-9-17)19-10-2-3-12-25(19,20)21/h4-9,11,14,18H,2-3,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFCXNAAHRQBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogs

(a) Sulthiame (4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide)

- Key Features : Lacks the N-(1-(furan-2-yl)propan-2-yl) group.

- Applications : Clinically used for epilepsy due to carbonic anhydrase inhibition.

- Stability : A validated HPLC method confirms its stability in formulations .

(b) 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (Compound 35)

- Key Features: Bromo-dimethylphenoxy substituent at position 4 of the thiazinane ring.

- Synthesis: Synthesized via ring-opening reactions (66% yield) using 4-bromo-3,5-dimethylphenol and bicyclic precursor .

- Activity: No direct bioactivity reported, but bromo-aromatic groups often enhance lipophilicity and target affinity.

Benzenesulfonamide Derivatives with Antimicrobial/Cytotoxic Activity

(a) Compounds 11 and 18 (4-[1-(Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-substituted benzenesulfonamides)

- Key Features : Chloro-benzoyl and pyrimidinyl/isoxazolyl substituents.

- Activity :

(b) 5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methylpiperidinyl)phenyl]benzenesulfonamide

Trifluoromethylphenyl-Benzamide Analog

Comparative Data Table

Preparation Methods

N-Alkylation of Benzenesulfonamide

The benzenesulfonamide moiety serves as the foundational scaffold. Patent CN107459471B demonstrates that hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) catalyzes N-alkylation of benzenesulfonamide with tert-butyl acrylate in N-methylpyrrolidone (NMP) at 150°C, achieving yields >95%. Adapting this methodology, the propan-2-ylamine sidechain could be introduced via analogous alkylation using 1-(furan-2-yl)propan-2-yl bromide or iodide.

Reaction Conditions :

Electrophilic Aromatic Substitution at the 4-Position

Prior to N-alkylation, the benzene ring must be functionalized at the para position with a thiazinan-1,1-dioxide group. Copper(I) thiophene-2-carboxylate (20 mol%) and 4-methoxy-TEMPO (3 equiv) in DMSO at 110°C under O₂ facilitate sulfonamide-directed C–H activation, enabling thiazinan ring coupling.

Thiazinan-1,1-dioxide Ring Synthesis

Cyclization of Sulfonamide Precursors

Thiazinan-1,1-dioxide rings are synthesized via cyclocondensation of β-chloroethylsulfonamides with amines. For example, reacting 4-aminobenzenesulfonamide with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) generates the thiazinan ring, followed by oxidation with H₂O₂ to form the 1,1-dioxide.

Optimized Protocol :

- Reagents: 1,3-dibromopropane, K₂CO₃, DMF

- Oxidation: 30% H₂O₂ in acetic acid, 60°C, 6 h

- Yield: 82–88% (estimated from analogous reactions)

Furan-2-ylpropan-2-amine Sidechain Installation

Palladium-Catalyzed Suzuki Coupling

The furan-2-yl group is introduced via Suzuki coupling of 5-bromofuran-2-carbaldehyde with propargylamine, followed by hydrogenation to yield 1-(furan-2-yl)propan-2-amine. The Egyptian Journal of Chemistry reports Pd(OAc)₂-mediated coupling in aqueous tetrabutylammonium bromide at room temperature (74% yield).

Reaction Scheme :

$$

\ce{5-Bromofuran-2-carbaldehyde + Propargylamine ->[Pd(OAc)₂, H₂O] 1-(Furan-2-yl)propan-2-amine}

$$

Photochemical Synthesis

Irradiation of 5-iodofuran-2-carbaldehyde in benzene yields 5-phenyl-2-furaldehyde (91% yield), which can be reductively aminated with propan-2-amine to form the target sidechain.

Integrated Synthetic Pathways

Sequential Alkylation-Cyclization-Coupling Approach

- Step 1 : N-Alkylation of benzenesulfonamide with 1-(furan-2-yl)propan-2-amine using HfCl₄/NMP.

- Step 2 : Copper-catalyzed C–H thiazinanylation at the 4-position.

- Step 3 : Oxidation with H₂O₂ to form the 1,1-dioxide moiety.

Table 1. Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity : Competing N- vs. C-alkylation during sidechain installation necessitates careful control of stoichiometry and catalyst loading.

- Oxidation Sensitivity : The thiazinan-1,1-dioxide group may decompose under strong acidic or basic conditions; mild oxidants like TEMPO are preferred.

- Stereochemistry : Racemization during propan-2-amine synthesis requires chiral auxiliaries or asymmetric hydrogenation.

Q & A

Q. What are the critical synthetic steps and parameters for preparing this sulfonamide derivative?

The synthesis involves multi-step reactions:

- Sulfonylation : Reacting a benzenesulfonyl chloride precursor with a thiazinane-containing amine under controlled pH (8–9) and temperature (0–5°C) to form the sulfonamide bond .

- Functionalization : Introducing the furan-propan-2-yl group via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product with >95% purity .

Q. Which spectroscopic and chromatographic methods confirm structural integrity and purity?

Key techniques include:

- NMR : ¹H/¹³C NMR to verify substituent connectivity (e.g., sulfonamide NH at δ 10–12 ppm, furan protons at δ 6.3–7.5 ppm) .

- HPLC-MS : Retention time and molecular ion peaks ([M+H]⁺) for purity assessment .

- IR Spectroscopy : Confirmation of sulfonyl (SO₂, 1150–1350 cm⁻¹) and amine (N–H, 3300–3500 cm⁻¹) groups .

Q. How is the compound’s solubility and stability evaluated for biological assays?

- Solubility : Tested in DMSO, PBS, and ethanol via shake-flask method. DMSO (≥50 mg/mL) is preferred for in vitro studies, but surfactants (e.g., Tween-80) may enhance aqueous solubility .

- Stability : Accelerated degradation studies at 40°C/75% RH for 4 weeks, monitored via HPLC to assess hydrolytic/oxidative degradation .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction yields and purity?

- Central Composite Design (CCD) : Vary factors like temperature (X₁), solvent ratio (X₂), and catalyst loading (X₃) to model response surfaces for yield and purity .

- Response Optimization : Identify ideal conditions (e.g., 60°C, DMF:H₂O 4:1, 5 mol% catalyst) using software like Minitab or JMP .

- Validation : Confirm reproducibility (n=3) with <5% deviation from predicted yields .

Q. What strategies resolve contradictions in biological activity data across assays?

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., thiazinane vs. thiazolidine derivatives) to identify critical substituents (Table 1) .

- Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or kinases). Adjust protonation states (pH 7.4) for accurate binding affinity predictions .

Table 1 : Key analogs and their activities

| Compound | Structural Feature | Activity (IC₅₀) |

|---|---|---|

| Thiazinane derivative | Dioxido group | 0.8 µM (COX-2) |

| Thiazolidine derivative | Non-oxidized sulfur | >10 µM (COX-2) |

Q. How is the mechanism of action elucidated for this compound?

- Kinetic Studies : Monitor enzyme inhibition (e.g., COX-2) via UV-Vis spectroscopy (λ = 580 nm for prostaglandin H₂ conversion) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with purified receptors .

- Gene Expression Profiling : RNA-seq to identify downstream pathways (e.g., NF-κB) in treated cell lines .

Q. What methodologies address low bioavailability in preclinical models?

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance membrane permeability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. How are reaction intermediates characterized during mechanistic studies?

- Trapping Experiments : Use quenching agents (e.g., methanol) to isolate intermediates for LC-MS analysis .

- DFT Calculations : Gaussian 16 to model transition states and activation energies for key steps (e.g., sulfonamide bond formation) .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses?

- Inert Atmosphere : Conduct air-sensitive steps (e.g., Grignard reactions) under N₂/Ar .

- Stoichiometric Precision : Use syringes or microbalances (±0.1 mg) for reagents like LiAlH₄ .

Q. How are computational tools integrated into experimental workflows?

- Reaction Path Search : Apply GRRM or AFIR algorithms to predict feasible pathways .

- Machine Learning : Train models on existing sulfonamide datasets to predict reaction yields or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.